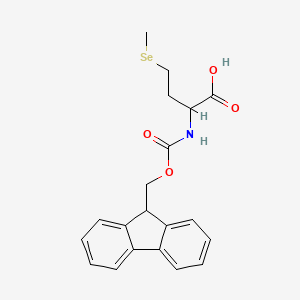

Fmoc-DL-selenomethionine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4Se/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIJGLAOGAWHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-DL-Selenomethionine: A Comprehensive Technical Guide for Advanced Peptide Synthesis and Drug Discovery

Foreword: The Strategic Incorporation of Selenium in Modern Peptide Therapeutics

In the landscape of innovative drug development and intricate scientific research, the precise modification of peptides is paramount to unlocking novel functionalities and therapeutic potentials. Among the arsenal of non-canonical amino acids, selenomethionine (SeMet) stands out for its unique biochemical attributes. When protected with the fluorenylmethyloxycarbonyl (Fmoc) group, Fmoc-DL-selenomethionine becomes a versatile building block for solid-phase peptide synthesis (SPPS), enabling the strategic introduction of selenium into peptide backbones.

This guide provides an in-depth exploration of the chemical properties, handling, and application of this compound. It is designed for researchers, scientists, and drug development professionals who seek not only to utilize this compound but also to comprehend the nuanced rationale behind its application in creating next-generation peptides. We will delve into the core characteristics of this compound, best practices for its integration into synthetic workflows, and the profound implications of selenium incorporation in final peptide products.

Core Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application. These characteristics influence its solubility, reactivity, and stability throughout the peptide synthesis process.

| Property | Value | Source(s) |

| Molecular Formula | C20H21NO4Se | [1][2][3] |

| Molecular Weight | 418.35 g/mol | [2][3] |

| CAS Number | 1219375-33-3 | [2][4] |

| Appearance | White to off-white powder/solid | [5][] |

| Purity | Typically ≥95% by HPLC | [1] |

| Storage Conditions | 2-8°C, protect from light and moisture | [1] |

| Solubility | Soluble in organic solvents like DMF, DMSO | [5][7] |

The presence of the selenium atom in place of sulfur, as found in methionine, introduces unique redox properties to the amino acid without significantly altering its steric profile.[7] This substitution can be leveraged for various applications, including the introduction of a heavy atom for X-ray crystallography, acting as an antioxidant, or serving as a reactive handle for further chemical modification.[8]

The Strategic Role of the Fmoc Protecting Group

The choice of the Fmoc group for Nα-protection is a cornerstone of modern solid-phase peptide synthesis. Its advantages are particularly relevant when working with sensitive amino acids like selenomethionine.

Diagram: Fmoc Deprotection Mechanism

Caption: A typical cycle for solid-phase peptide synthesis.

Step-by-Step Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes to ensure optimal reaction kinetics.

-

Fmoc Deprotection:

-

Wash the resin with DMF (3x).

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.

-

Wash the resin thoroughly with DMF (5x) to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU/HOBt, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.

-

Allow the mixture to pre-activate for 5-10 minutes. The causality here is to form the activated ester of the amino acid, which is highly reactive towards the free amine on the resin.

-

-

Coupling:

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature to ensure complete coupling. A longer coupling time may be necessary for sterically hindered couplings.

-

-

Washing:

-

Wash the resin with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts.

-

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Causality and Trustworthiness: This self-validating protocol ensures high coupling efficiency by using an excess of activated amino acid and monitoring the completion of the deprotection and coupling steps (e.g., via a Kaiser test). The mild basic conditions for Fmoc removal are crucial for preserving the integrity of the selenomethionine side chain, which can be susceptible to oxidation.

Handling and Safety Considerations

As with all laboratory chemicals, proper handling of this compound is essential for safety and to maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. [9][10]* Ventilation: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of dust. [9][11]* Storage: Store the compound at the recommended temperature of 2-8°C, tightly sealed to protect it from moisture and light. [1]Improper storage can lead to degradation of the Fmoc group or oxidation of the selenium atom.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. [9][10]

Applications in Drug Development and Research

The incorporation of selenomethionine into peptides opens up a range of possibilities in research and therapeutic development:

-

Structural Biology: The selenium atom serves as an excellent anomalous scatterer for X-ray crystallography, aiding in the phase determination of protein and peptide structures. [8]* Redox Modulation: Selenomethionine can act as a potent antioxidant, protecting against oxidative stress. [12][13]Peptides containing selenomethionine can be designed to have specific antioxidant properties.

-

Enhanced Biological Activity: The substitution of methionine with selenomethionine can sometimes lead to peptides with enhanced biological activity or altered pharmacological profiles. [7]

Conclusion: A Versatile Tool for Peptide Innovation

This compound is more than just a protected amino acid; it is a strategic tool for the modern peptide chemist. Its well-defined chemical properties, coupled with the robust and mild nature of Fmoc-based SPPS, allow for the precise and efficient incorporation of selenium into complex peptide structures. By understanding the principles outlined in this guide, researchers and drug developers can confidently leverage this compound to push the boundaries of peptide design and create novel molecules with tailored functions for a wide array of scientific and therapeutic applications.

References

-

AnaSpec. (2021, March 7). Safety Data Sheet (SDS) - Fmoc - L - selenomethionine. Retrieved from [Link]

-

AnaSpec. (n.d.). Fmoc-L-selenomethionine. Retrieved from [Link]

-

Pearson, A., & Robinson, A. B. (2014). Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection. Molecules, 19(12), 20365–20377. [Link]

-

MoBiTec. (n.d.). Fmoc-L-selenomethionine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). DL-selenomethionine. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Fmoc-Sec(Xan)-OH: Synthesis and utility of Fmoc selenocysteine SPPS derivatives with acid-labile sidechain protection. Retrieved from [Link]

-

FooDB. (2005, October 9). Material Safety Data Sheet - DL-Selenomethionine MSDS. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy. Retrieved from [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). 77Se NMR Probes the Protein Environment of Selenomethionine. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of selenomethylselenocysteine and selenomethionine by LC-ESI-MS/MS with diethyl ethoxymethylenemalonate derivatization. Retrieved from [Link]

-

The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

PubMed. (2004). Determination of selenomethionine and selenocysteine in human serum using speciated isotope dilution-capillary HPLC-inductively coupled plasma collision cell mass spectrometry. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound L-Selenomethionine (FDB012156). Retrieved from [Link]

Sources

- 1. Fmoc-L-selenomethionine [anaspec.com]

- 2. This compound | 1219375-33-3 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 1219375-33-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. L-Selenomethionine | 3211-76-5 [chemicalbook.com]

- 7. selleckchem.com [selleckchem.com]

- 8. DL-selenomethionine | C5H11NO2Se | CID 15103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. anaspec.com [anaspec.com]

- 10. fishersci.ca [fishersci.ca]

- 11. fishersci.com [fishersci.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. L-(+)-Selenomethionine - LKT Labs [lktlabs.com]

A Technical Guide to the Application of Fmoc-DL-Selenomethionine in Chemical Biology and Drug Discovery

Abstract

Fmoc-DL-selenomethionine stands as a pivotal chemical reagent at the intersection of synthetic peptide chemistry and advanced biological research. As the selenium analog of methionine, its incorporation into peptides offers unique physicochemical properties that are leveraged across multiple scientific disciplines. The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use as a standard building block in the well-established methodology of solid-phase peptide synthesis (SPPS). This guide provides an in-depth exploration of the core applications of this compound, with a primary focus on its transformative role in macromolecular X-ray crystallography for de novo protein structure determination. Furthermore, we will delve into its emerging applications in the design and synthesis of therapeutic peptides, capitalizing on the inherent antioxidant and pro-apoptotic activities of the selenomethionine moiety. This document is structured to provide researchers, scientists, and drug development professionals with foundational principles, detailed experimental workflows, and field-proven insights into the strategic use of this versatile selenoamino acid.

Chapter 1: Foundational Concepts

The Selenium Advantage: A Subtle but Powerful Substitution

The rationale for replacing sulfur with selenium lies in their shared identity as chalcogens, which imparts similar chemical properties. The substitution of methionine's sulfur atom with selenium to form selenomethionine (SeMet) is largely isosteric, meaning it results in minimal perturbation to the overall three-dimensional structure and function of a peptide or protein[1][2][3]. However, this subtle change introduces a significantly heavier atom (atomic weight of Se ≈ 78.97 u vs. S ≈ 32.07 u). This "heavy atom" property is the cornerstone of SeMet's utility in structural biology, as it produces a powerful anomalous scattering signal when interacting with X-rays, a phenomenon critical for solving the phase problem in crystallography[1][4][5]. Beyond its physical properties, SeMet is also more readily oxidized than methionine and participates in unique redox chemistry, which is a key factor in its biological and therapeutic activities[3][6].

The Fmoc Protecting Group: Enabling Modern Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides[7][8]. The process involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support[9]. To ensure the correct sequence, the α-amino group of the incoming amino acid must be temporarily blocked or "protected." The Fmoc group is a base-labile protecting group that is central to the most common SPPS strategy[10]. It remains stable during the peptide coupling step but can be cleanly and rapidly removed by treatment with a mild base, typically piperidine, without damaging the acid-labile side-chain protecting groups or the resin linkage[9][11]. This compound is thus designed to be directly compatible with this robust and widely adopted synthetic methodology[12].

Chirality Considerations: The "DL" Racemic Mixture

This compound is a racemic mixture, containing equal parts of the L- and D-enantiomers. The choice between using the racemic mixture, the pure L-isomer, or the pure D-isomer is a critical experimental design decision.

-

Fmoc-L-selenomethionine: This is the required building block when the goal is to mimic a natural protein or peptide. Biological systems exclusively use L-amino acids, so for applications in protein crystallography where SeMet replaces L-Met, the pure L-isomer is essential for correct protein folding and crystallization[1][3].

-

Fmoc-D-selenomethionine: The incorporation of D-amino acids is a common strategy in therapeutic peptide design. Peptides containing D-amino acids are highly resistant to degradation by proteases, which significantly increases their in vivo half-life and bioavailability.

-

This compound: The racemic mixture can be a more cost-effective starting material for applications where chirality is not critical or for the synthesis of peptide libraries. However, its use will result in a complex mixture of diastereomeric peptides that require subsequent separation, which can be challenging. For most targeted applications, the use of a pure enantiomer is strongly recommended.

Chapter 2: Core Application: A Tool for Structural Biology

The most prominent and impactful use of selenomethionine is as a tool for determining the three-dimensional structures of proteins and nucleic acids via X-ray crystallography[1][3][13].

Principle of Anomalous Dispersion Phasing

X-ray crystallography measures the diffraction pattern produced by X-rays scattered from a crystal. While the intensities of the diffracted spots are recorded, the crucial phase information is lost—this is the "phase problem"[4]. By incorporating SeMet into a protein, we introduce heavy atoms with a distinct X-ray absorption edge (≈0.98 Å) that is accessible at synchrotron facilities[5]. By collecting diffraction data at multiple wavelengths around this edge (Multi-wavelength Anomalous Dispersion, or MAD) or a single wavelength at the absorption peak (Single-wavelength Anomalous Dispersion, or SAD), one can generate measurable differences in scattering intensity that are used to calculate the phases and ultimately determine the electron density map of the molecule[1][4][14].

The key advantages of this method are:

-

High Incorporation Efficiency: Near-complete replacement of methionine can be achieved in recombinant expression systems[1][15].

-

Known Sites: The number and location of selenium atoms are known from the protein's amino acid sequence, simplifying data analysis[1][5].

-

Minimal Structural Change: The substitution is generally isomorphous, meaning the seleno-protein's structure is virtually identical to the native protein[1][5].

Synthesis of Seleno-Peptides for Structural Analysis

While the most common method for producing SeMet-labeled proteins is through recombinant expression in auxotrophic E. coli strains[1][15], chemical synthesis using Fmoc-L-selenomethionine offers unparalleled control for specific applications. SPPS allows for the precise, site-specific incorporation of SeMet into a peptide chain. This is particularly valuable for:

-

Studying the structure of small peptides or protein domains that are difficult to express recombinantly.

-

Incorporating other unnatural amino acids or modifications alongside SeMet.

-

Creating segments for larger protein assembly via semisynthesis.

From Peptide to Protein: Semisynthesis via Native Chemical Ligation

For large proteins or those that are toxic to expression systems, a powerful strategy is to combine recombinant expression with chemical synthesis. Native Chemical Ligation (NCL) is a technique that allows for the joining of two unprotected peptide fragments[16][17]. A synthetic peptide containing a C-terminal thioester can be ligated to a second peptide (which can be recombinant or synthetic) that has an N-terminal cysteine residue.

This approach can be adapted for selenocysteine and, conceptually, allows a synthetic peptide containing a precisely placed SeMet residue (made with Fmoc-L-selenomethionine) to be ligated to a larger, recombinantly expressed protein fragment, yielding a full-length protein with a specific selenium label for crystallographic studies[16][17].

Workflow for SeMet-Labeling and Structure Determination

The following diagram illustrates the general workflow for using Fmoc-L-selenomethionine in a semisynthetic approach for protein crystallography.

Caption: Workflow for semisynthesis and crystallographic phasing.

Chapter 3: Applications in Therapeutic Peptide Development

The unique redox properties of selenium make SeMet an attractive component for designing novel therapeutic peptides[18][19].

Selenomethionine as a Bioactive Moiety

Selenium-containing compounds, including SeMet, are known to possess significant biological activity.

-

Antioxidant Properties: SeMet can act as a potent antioxidant, protecting cells from damage by reactive oxygen species (ROS)[6][20][21]. It can participate in redox cycles and is a precursor for the synthesis of essential selenoenzymes like glutathione peroxidases, which are central to cellular antioxidant defense[3][20].

-

Anticancer Activity: SeMet has been shown to selectively induce growth arrest and apoptosis (programmed cell death) in various cancer cell lines, while having less effect on normal, non-cancerous cells[18][22][23]. The proposed mechanism involves the activation of MAPK signaling pathways, leading to downstream effects that inhibit cell proliferation[22].

Designing Selenopeptides as Therapeutics

By incorporating SeMet into peptide sequences using SPPS, researchers can develop targeted therapeutics with enhanced properties.

-

Targeted Anticancer Peptides: A peptide designed to bind to a specific receptor overexpressed on cancer cells could be synthesized with one or more SeMet residues. This would concentrate the pro-apoptotic effect of SeMet directly at the tumor site, potentially increasing efficacy and reducing systemic toxicity.

-

Enzyme Mimics: Peptides can be designed to mimic the active site of antioxidant selenoenzymes. For example, a peptide containing both selenocysteine and SeMet could replicate key structural and functional motifs, leading to novel catalytic antioxidants[17].

-

Enhanced Stability: As mentioned, using Fmoc-D-selenomethionine from the start or separating the diastereomers from a DL-synthesis allows for the creation of peptides that are resistant to enzymatic degradation, a crucial attribute for any peptide-based drug.

Proposed Mechanism of SeMet-Induced Apoptosis

The diagram below outlines a potential signaling pathway activated by SeMet in cancer cells, leading to growth inhibition.

Caption: SeMet-induced signaling pathway in cancer cells.

Chapter 4: Experimental Protocols and Methodologies

Core Protocol: Fmoc-SPPS of a Selenomethionine-Containing Peptide

This protocol provides a general methodology for the manual synthesis of a peptide using this compound.

Materials:

-

Resin: Rink Amide resin (for C-terminal amide) or 2-chlorotrityl resin (for C-terminal acid)[24].

-

Amino Acids: Fmoc-protected amino acids, including Fmoc-L-selenomethionine.

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM).

-

Reagents:

-

Deprotection Solution: 20% piperidine in DMF (v/v).

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

-

Procedure:

-

Resin Preparation:

-

Place the resin (e.g., 0.1 mmol scale) in a reaction vessel.

-

Swell the resin in DMF for 1 hour with gentle agitation. Drain the solvent.

-

Causality: Swelling the resin exposes the reactive sites within the polymer matrix, making them accessible for the first amino acid coupling.

-

-

First Amino Acid Coupling (Loading):

-

Follow the specific protocol for your chosen resin (e.g., for 2-chlorotrityl resin, dissolve the first Fmoc-amino acid and DIPEA in DCM and add to the resin)[25].

-

Allow the reaction to proceed for 1-2 hours. Wash the resin thoroughly with DMF and DCM.

-

-

Peptide Elongation Cycle (for each amino acid):

-

Step A: Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, drain. Repeat with fresh solution for another 5 minutes[11].

-

Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

-

Causality: Piperidine is a secondary amine that acts as a nucleophile to cleave the dibenzofulvene-piperidine adduct from the Fmoc group, liberating the free amine on the peptide chain. Thorough washing is critical as residual piperidine will neutralize the subsequent coupling reaction.

-

-

Step B: Amino Acid Coupling (for Fmoc-L-SeMet or other aa):

-

In a separate vial, pre-activate the amino acid. Dissolve Fmoc-L-selenomethionine (3 eq), HBTU (2.9 eq), and HOAt (3 eq) in DMF. Add DIPEA (6 eq).

-

Allow pre-activation to proceed for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Causality: HBTU/HOAt are coupling reagents that convert the amino acid's carboxylic acid into a highly reactive active ester. DIPEA is a non-nucleophilic base that neutralizes the protonated amine on the resin and facilitates the reaction[24][25].

-

-

Step C: Washing:

-

Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

-

Repeat the elongation cycle for each amino acid in the sequence.

-

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail (TFA/TIS/H2O) to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Causality: TFA is a strong acid that cleaves the completed peptide from the resin and removes all acid-labile side-chain protecting groups. TIS is a scavenger that captures the highly reactive cationic species generated during deprotection, preventing side reactions with sensitive residues like tryptophan or methionine/selenomethionine.

-

Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.

-

-

Troubleshooting - Selenoxide Formation:

-

Selenomethionine can be oxidized to selenoxide during synthesis or cleavage. If mass spectrometry indicates the presence of a +16 Da species, the selenoxide has formed.

-

Reduction: This can be reversed by treating the peptide with a reducing agent like β-mercaptoethanol or dithiothreitol (DTT)[12].

-

Characterization of the Synthetic Selenopeptide

The crude peptide must be purified and its identity confirmed.

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.

-

Characterization:

-

Analytical RP-HPLC: To assess the purity of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI) or MALDI-TOF are commonly used.

-

Table 1: Example Mass Spectrometry Data for a Hypothetical Selenopeptide

| Peptide Sequence | Calculated Monoisotopic Mass (Da) | Observed Mass (m/z) | Status |

| H-Gly-Ala-SeMet -Phe-NH₂ | 486.1421 | 487.1494 [M+H]⁺ | Confirmed |

| H-Gly-Ala-SeMet(O) -Phe-NH₂ | 502.1370 | 503.1443 [M+H]⁺ | Selenoxide byproduct |

Chapter 5: Safety, Handling, and Storage

Proper handling of this compound is essential due to the presence of selenium.

Hazard Profile

While the hazards of the Fmoc-protected amino acid have not been thoroughly investigated, selenium compounds in general can be toxic[26][27]. Prolonged or repeated exposure may cause damage to organs. It is also considered very toxic to aquatic life[27]. Always consult the most recent Safety Data Sheet (SDS) before use.

Handling and Personal Protective Equipment (PPE)

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid generating dust.

-

Wear standard PPE, including safety glasses with side shields, nitrile gloves, and a lab coat[28].

Storage and Stability

-

Store in a tightly sealed container in a cool, dry place.

-

The recommended storage temperature is typically refrigerated at 2-8°C to ensure long-term stability[12].

Waste Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[27]. Do not allow the chemical to enter drains or the environment.

Conclusion and Future Outlook

This compound is a specialized but powerful reagent that has firmly established its role in structural biology and is gaining traction in therapeutic research. Its primary application in enabling de novo protein structure determination through crystallographic phasing has been revolutionary[1]. The continued advancement of chemical synthesis techniques, such as SPPS and NCL, will further expand the ability of researchers to create complex, site-specifically labeled proteins that were previously inaccessible.

Looking forward, the rational design of selenopeptides for therapeutic purposes presents an exciting frontier. By combining the targeting capabilities of peptides with the unique redox-active and pro-apoptotic properties of selenomethionine, it is possible to envision a new class of drugs for cancer, inflammatory diseases, and conditions related to oxidative stress. The journey from a simple methionine analog to a key enabler of scientific discovery underscores the immense value of this compound to the research community.

References

-

Gass, J., & Pei, D. (2007). INCORPORATION OF SELENOCYSTEINE INTO PROTEINS USING PEPTIDE LIGATION. PMC, NIH. Available from: [Link]

-

Ramón, A., Sendra, M., & Pineda, M. (2003). Production of Selenomethionine-Labelled Proteins Using Simplified Culture Conditions and Generally Applicable host/vector Systems. PubMed. Available from: [Link]

-

Tuna, F., Chocholoušová, J., & de Courcy, B. (2022). Selenium in Proteins: Conformational Changes Induced by Se Substitution on Methionine, as Studied in Isolated Model Peptides by Optical Spectroscopy and Quantum Chemistry. MDPI. Available from: [Link]

-

Wikipedia. Selenomethionine. Available from: [Link]

-

Saleem, M., & Ahmad, I. (2022). Selenium-Based Drug Development for Antioxidant and Anticancer Activity. MDPI. Available from: [Link]

-

Zhang, Y., & Wang, Q. (2016). Selenium as a pleiotropic agent for medical discovery and drug delivery. PubMed Central. Available from: [Link]

-

Cohen, S. L., & Chait, B. T. (2003). Highly efficient selenomethionine labeling of recombinant proteins produced in mammalian cells. PMC, NIH. Available from: [Link]

-

Hong, S. H., & Söll, D. (2015). Cell-free synthesis of selenoproteins in high yield and purity for selective protein tagging. Nature. Available from: [Link]

-

Anaspec. (2021). Safety Data Sheet (SDS) - Fmoc-L-selenomethionine. Available from: [Link]

-

CCP4. Preparation of Selenomethionine-containig proteins for phasing. Available from: [Link]

-

Fairweather, K. A., & Burlison, J. A. (2016). Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection. PMC, NIH. Available from: [Link]

-

Ptaszyńska, N., & Otlewski, J. (2023). Selenium in Peptide Chemistry. MDPI. Available from: [Link]

-

Anaspec. Fmoc-L-selenomethionine. Available from: [Link]

-

Shaked, H., & Brik, A. (2020). One-Pot Chemical Protein Synthesis Utilizing Fmoc-Masked Selenazolidine to Address the Redox Functionality of Human Selenoprotein F. ChemRxiv. Available from: [Link]

-

MFM Chemical. (n.d.). MSDS - Safety Data Sheet. Available from: [Link]

-

Budisa, N., & Schedletzky, T. (2003). Selenomethionine and selenocysteine double labeling strategy for crystallographic phasing. Structure. Available from: [Link]

-

MilliporeSigma. (2020). SAFETY DATA SHEET - Fmoc-L-Met-OH. Available from: [Link]

-

Du, Q., & Huang, Z. (2002). Internal Derivatization of Oligonucleotides with Selenium for X-ray Crystallography Using MAD. Structural Biology @ Vanderbilt. Available from: [Link]

-

Wikipedia. Selenium yeast. Available from: [Link]

-

Wessjohann, L. A., & Schneider, A. (2021). Selenomethionine: A Pink Trojan Redox Horse with Implications in Aging and Various Age-Related Diseases. PubMed Central. Available from: [Link]

-

Wessjohann, L. A., & Schneider, A. (2021). Selenomethionine: A Pink Trojan Redox Horse with Implications in Aging and Various Age-Related Diseases. MDPI. Available from: [Link]

-

MoBiTec. Fmoc-L-selenomethionine. Available from: [Link]

-

MedPath. Selenomethionine. Available from: [Link]

-

Behrendt, R., & Huber, S. (2016). Fmoc Solid-Phase Peptide Synthesis. PubMed. Available from: [Link]

-

Amblard, M., & Fehrentz, J. A. (2014). Methods and protocols of modern solid phase peptide synthesis. HAL Open Science. Available from: [Link]

-

Behrendt, R., & Huber, S. (2016). Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. Available from: [Link]

-

Fairweather, K. A., & Burlison, J. A. (2016). Fmoc-Sec(Xan)-OH: Synthesis and utility of Fmoc selenocysteine SPPS derivatives with acid-labile sidechain protection. ResearchGate. Available from: [Link]

-

aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

-

Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available from: [Link]

-

PubChem. DL-selenomethionine. Available from: [Link]

-

ChemicalRegister.com. L-SelenoMethionine (CAS No. 3211-76-5) Suppliers. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Selenomethionine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Preparation of Selenomethionine-containig proteins for phasing [cryst.bbk.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 9. peptide.com [peptide.com]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 11. Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fmoc-selenomethionine Novabiochem 1217852-49-7 [sigmaaldrich.com]

- 13. structbio.vanderbilt.edu [structbio.vanderbilt.edu]

- 14. Highly efficient selenomethionine labeling of recombinant proteins produced in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Production of selenomethionine-labelled proteins using simplified culture conditions and generally applicable host/vector systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. INCORPORATION OF SELENOCYSTEINE INTO PROTEINS USING PEPTIDE LIGATION - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Selenium in Peptide Chemistry [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Selenium as a pleiotropic agent for medical discovery and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Selenomethionine: A Pink Trojan Redox Horse with Implications in Aging and Various Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. DL-selenomethionine | C5H11NO2Se | CID 15103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. selleckchem.com [selleckchem.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. chem.uci.edu [chem.uci.edu]

- 25. chemistry.du.ac.in [chemistry.du.ac.in]

- 26. anaspec.com [anaspec.com]

- 27. fishersci.com [fishersci.com]

- 28. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 29. peptide.com [peptide.com]

Fmoc-DL-Selenomethionine: A Comprehensive Guide to Synthesis, Purification, and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of selenomethionine (SeMet) into peptides and proteins is a cornerstone technique in structural biology, primarily for facilitating X-ray crystallographic phasing via multi-wavelength anomalous dispersion (MAD). The non-specific substitution of methionine with SeMet provides the necessary heavy atom for structure determination with minimal perturbation to the native protein conformation[1]. For its use in modern solid-phase peptide synthesis (SPPS), the α-amino group must be protected, most commonly with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This guide provides a detailed, field-proven methodology for the synthesis, purification, and characterization of Fmoc-DL-selenomethionine, emphasizing the chemical principles and critical control points that ensure a high-quality final product suitable for downstream applications.

Introduction: The Strategic Importance of this compound

In the landscape of chemical biology and drug development, the precise synthesis of custom peptides is paramount. The Fmoc protection strategy is the dominant methodology for SPPS due to its mild deprotection conditions, which preserve sensitive side chains[2][3]. Selenomethionine, the selenium analog of methionine, is of particular strategic importance[4][5]. When incorporated into a peptide or protein, the selenium atom serves as a powerful tool for structural elucidation[6].

The synthesis of this compound is the critical first step to enabling this technology for synthetic peptides. The process involves the nucleophilic attack of the amino group of DL-selenomethionine on an activated Fmoc carbonyl source. While conceptually straightforward, the success of the synthesis hinges on careful control of reaction conditions to prevent side reactions, such as the oxidation of the selenide moiety, and to ensure complete reaction and subsequent purification from starting materials and byproducts. This document serves as a self-validating protocol system, explaining the causality behind each experimental choice to empower researchers to not only execute the procedure but also to troubleshoot and adapt it as necessary.

Critical Safety and Handling of Selenium Compounds

Trustworthiness Mandate: Before any synthetic work begins, a thorough understanding of the associated hazards is non-negotiable. Selenium compounds are highly toxic if ingested or inhaled and can cause significant organ damage with repeated exposure[7][8].

Core Safety Protocols:

-

Engineering Controls: All manipulations involving solid DL-selenomethionine or its derivatives must be performed within a certified chemical fume hood to prevent inhalation of dust particles[8][9]. Ensure adequate ventilation to maintain low airborne concentrations[9].

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical safety goggles, nitrile gloves, and a lab coat[8][9]. For handling larger quantities of powder, a respirator may be required as per OSHA regulations[9].

-

Handling: Avoid generating dust. Wash hands and any exposed skin thoroughly after handling[7][8]. Do not eat, drink, or smoke in the laboratory area.

-

Storage: Store DL-selenomethionine and its Fmoc-protected derivative in a tightly sealed container in a cool, dry, well-ventilated area, preferably refrigerated (2-8°C) and away from strong oxidizing agents[9].

-

Waste Disposal: Dispose of all selenium-containing waste in clearly labeled, sealed containers according to local, state, and federal regulations. Do not allow the product to enter drains or waterways[7][10].

Synthesis of this compound

Principle and Mechanism

The synthesis is a standard N-acylation reaction. The α-amino group of DL-selenomethionine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of an Fmoc-donating reagent, typically 9-fluorenylmethoxycarbonyl succinimidyl ester (Fmoc-OSu). The reaction is conducted in a mixed aqueous-organic solvent system under slightly basic conditions (pH 8-9). The base, typically sodium bicarbonate or sodium carbonate, serves a critical dual purpose: it deprotonates the amino group, significantly increasing its nucleophilicity, and it neutralizes the N-hydroxysuccinimide (HOSu) byproduct as it is formed, driving the reaction to completion.

Reaction Scheme

Caption: Synthesis of this compound via N-acylation.

Detailed Experimental Protocol: Synthesis

-

Dissolution of Amino Acid: In a 500 mL round-bottom flask, dissolve DL-selenomethionine (10.0 g, 51.0 mmol) in 100 mL of a 10% (w/v) aqueous sodium carbonate solution. Stir until fully dissolved.

-

Causality: The basic solution is essential to deprotonate the α-amino group, activating it for nucleophilic attack.

-

-

Addition of Solvent: Add 50 mL of 1,4-dioxane to the aqueous solution. This creates a biphasic system that helps to solubilize both the polar amino acid salt and the nonpolar Fmoc-OSu.

-

Dissolution of Fmoc Reagent: In a separate beaker, dissolve Fmoc-OSu (21.5 g, 63.7 mmol, 1.25 equivalents) in 100 mL of 1,4-dioxane.

-

Causality: A slight excess of the Fmoc-OSu reagent is used to ensure the complete consumption of the more valuable starting amino acid.

-

-

Reaction Initiation: Place the flask containing the selenomethionine solution in an ice bath and stir vigorously. Slowly add the Fmoc-OSu solution dropwise over 60-90 minutes using an addition funnel.

-

Causality: Slow, dropwise addition at a reduced temperature (0-5°C) is critical to control the exothermic reaction and minimize potential side reactions, including hydrolysis of the Fmoc-OSu.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol:Acetic Acid (90:8:2). The disappearance of the starting amino acid (visualized with ninhydrin stain) indicates reaction completion.

Purification of this compound

Purification Strategy

The crude reaction mixture contains the desired product, unreacted Fmoc-OSu, hydrolyzed Fmoc-OH, and the HOSu byproduct. The purification strategy exploits the acidic nature of the product's carboxylic acid group. First, the organic solvent is removed. The remaining aqueous solution is then washed with a nonpolar solvent to remove organic impurities. Finally, the product is precipitated by acidifying the aqueous layer, collected by filtration, and dried. For highest purity, recrystallization or flash chromatography can be employed.

Purification Workflow Diagram

Caption: Step-by-step workflow for the purification of this compound.

Detailed Experimental Protocol: Purification

-

Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the 1,4-dioxane.

-

Aqueous Dilution & Wash: Dilute the remaining aqueous solution with 200 mL of deionized water. Transfer the solution to a separatory funnel and wash three times with 100 mL portions of ethyl acetate to remove unreacted Fmoc-OSu and Fmoc-OH.

-

Causality: At a basic pH, the desired product is in its carboxylate salt form and is highly water-soluble, while non-acidic organic impurities partition into the ethyl acetate layer.

-

-

Acidification and Precipitation: Return the aqueous layer to a large beaker and place it in an ice bath. While stirring vigorously, slowly add 1 M HCl to acidify the solution to a pH of ~2. A white precipitate of this compound will form.

-

Causality: Protonating the carboxylate group renders the molecule neutral and significantly less soluble in water, causing it to precipitate out.

-

-

Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with several portions of cold deionized water to remove inorganic salts, followed by a wash with cold hexane to aid in drying.

-

Drying: Dry the product under a high vacuum for 24 hours over P₂O₅.

Data Summary

The following table summarizes the expected outcomes and properties for the synthesized product.

| Parameter | Expected Value/Range | Notes |

| Theoretical Yield | ~21.3 g | Based on 51.0 mmol of DL-selenomethionine. |

| Typical Actual Yield | 17.0 - 19.2 g (80-90%) | Yields can vary based on reaction scale and workup efficiency. |

| Appearance | White to off-white powder | A yellow tint may indicate impurities. |

| Molecular Formula | C₂₀H₂₁NO₄Se | [11] |

| Molecular Weight | 418.35 g/mol | [11] |

| Purity (HPLC) | >98% | As determined by reverse-phase HPLC at 265 nm. |

| Storage | 2-8°C, desiccated |

Characterization and Quality Control

Self-Validation Mandate: Rigorous analytical characterization is essential to validate the identity, purity, and integrity of the synthesized this compound before its use in peptide synthesis.

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the primary method for assessing purity. A C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA) is standard[2]. The Fmoc group provides a strong chromophore, allowing for sensitive detection at ~265 nm.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy confirms the chemical structure. The presence of characteristic peaks for the Fmoc group protons and the amino acid backbone are definitive. ⁷⁷Se NMR can also be used as a highly sensitive probe of the local chemical environment[12][13].

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The expected [M+H]⁺ or [M+Na]⁺ ions should be observed.

Expected Analytical Results

-

HPLC: A single major peak with a purity of >98% by area normalization.

-

¹H NMR (DMSO-d₆): Expected signals include aromatic protons of the fluorenyl group (~7.3-7.9 ppm), the CH and CH₂ protons of the Fmoc group (~4.2-4.4 ppm), the α-proton of the amino acid, the β- and γ-CH₂ protons, and the Se-CH₃ singlet (~2.0 ppm).

-

Mass Spectrometry (ESI-MS): For C₂₀H₂₁NO₄Se, the calculated monoisotopic mass is 419.0635. The observed m/z for [M+H]⁺ should be ~420.0713.

Conclusion

This guide provides a robust and reliable framework for the synthesis, purification, and characterization of this compound. By adhering to the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce high-purity material essential for the synthesis of selenopeptides. The emphasis on safety, process control, and rigorous analytical validation ensures that the final product is fit for its intended purpose in demanding applications such as structural biology and drug discovery.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-Selenomethionine, 99+%.

- metasci. (n.d.). Safety Data Sheet L-(+)-Selenomethionine.

- Cambridge Commodities. (2023). Selenomethionine Safety Data Sheet.

- Cayman Chemical. (2026). L-Selenomethionine Safety Data Sheet.

- Fisher Scientific. (2014). SAFETY DATA SHEET - Seleno-L-methionine.

- Sigma-Aldrich. (n.d.). Fmoc-selenomethionine Novabiochem.

- Dake, K. T., et al. (n.d.). Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection. NIH-PMC.

- Anaspec. (n.d.). Fmoc-L-selenomethionine.

- Iwaoka, M., & Shimodaira, S. (2008). Synthesis of selenocysteine and selenomethionine derivatives from sulfur-containing amino acids. PubMed.

- MedChemExpress. (n.d.). Selenomethionine.

- Capper, M. J., et al. (2016). 77Se NMR Probes the Protein Environment of Selenomethionine. NIH-PMC.

- Pearson, A., & Payne, R. J. (2011). Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. PMC - PubMed Central.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Mueller, G. A. (2018). Intramolecular interactions of selenomethionine in proteins: expanding the applications of 77Se NMR in biological macromolecules. UDSpace - University of Delaware.

- Iwaoka, M., & Shimodaira, S. (2008). Synthesis of Selenocysteine and Selenomethionine Derivatives from Sulfur-Containing Amino Acids. ResearchGate.

- FooDB. (2010). Showing Compound L-Selenomethionine (FDB012156).

Sources

- 1. Showing Compound L-Selenomethionine (FDB012156) - FooDB [foodb.ca]

- 2. Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of selenocysteine and selenomethionine derivatives from sulfur-containing amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sds.metasci.ca [sds.metasci.ca]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. scbt.com [scbt.com]

- 12. 77Se NMR Probes the Protein Environment of Selenomethionine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intramolecular interactions of selenomethionine in proteins: expanding the applications of 77Se NMR in biological macromolecules [udspace.udel.edu]

understanding Fmoc-DL-selenomethionine racemic mixture

An In-Depth Technical Guide to Fmoc-DL-Selenomethionine: From Racemic Mixture to Purified Peptides

Authored by a Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids is a cornerstone of modern peptide science, offering pathways to enhanced stability, novel functionality, and unique structural motifs. Selenomethionine (SeMet), in particular, provides a powerful tool for crystallographic phasing and redox studies. While enantiomerically pure Fmoc-L-selenomethionine is widely used, its racemic counterpart, this compound, presents a unique set of strategic, synthetic, and analytical challenges and opportunities. This guide provides an in-depth technical exploration of the use of this compound in solid-phase peptide synthesis (SPPS). It moves beyond simple protocols to explain the causality behind experimental choices, empowering researchers and drug development professionals to make informed decisions when working with this versatile but complex reagent. We will dissect the strategic rationale for using a racemic mixture, detail the generation and separation of diastereomeric peptides, and analyze the profound impact of selenomethionine's stereochemistry on final peptide properties.

The Strategic Decision: Why Use a Racemic Mixture?

The choice to begin a synthesis with a racemic mixture of a protected amino acid is not trivial and is typically driven by a cost-benefit analysis. While enantiomerically pure starting materials are often preferred, there are compelling reasons to consider this compound:

-

Economic Viability: Racemic mixtures are often significantly less expensive to manufacture than their enantiopure counterparts, which require additional resolution steps. For large-scale synthesis or initial exploratory work, this cost difference can be a primary driver.

-

Access to D-Enantiomers for Research: The synthesis provides simultaneous access to two distinct peptide products: the native L-SeMet peptide and the non-native D-SeMet peptide. D-amino acid-containing peptides are known to exhibit enhanced stability against enzymatic degradation, offering a route to therapeutics with longer biological half-lives.[1][2][3] This "two-for-one" synthesis can be highly efficient for screening and drug discovery programs.[]

-

Feasibility of Downstream Separation: The decision hinges on the ability to efficiently separate the resulting diastereomeric peptides. Diastereomers, unlike enantiomers, have different physicochemical properties and can often be separated using standard chromatographic techniques like reverse-phase HPLC.[5][6] If the target peptide sequence allows for good chromatographic resolution of its diastereomers, the initial cost savings of using a racemic starting material can be justified.

The central challenge, therefore, shifts from obtaining a chiral starting material to developing a robust downstream purification protocol capable of isolating the desired stereoisomer(s) with high purity.

The Synthetic Workflow: Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS protocols.[7][8] However, the key distinction is that at the coupling step for the racemic residue, two distinct chemical events occur on the resin, leading to a mixed population of growing peptide chains.

Figure 1: SPPS workflow using this compound.

Standard Fmoc-SPPS Protocol

The following is a generalized protocol for manual SPPS. Automated synthesizers will follow a similar logic.

Materials:

-

This compound

-

Appropriate solid-phase resin (e.g., Rink Amide for C-terminal amides)[9]

-

Other Fmoc-protected amino acids

-

Coupling Reagent: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: High-purity, amine-free DMF, Dichloromethane (DCM)

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Methodology:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the resin's linker or the previously coupled amino acid. Repeat once.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the fulvene adduct.

-

Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HCTU (0.95 eq. to the amino acid), and DIEA (2 eq. to the amino acid) in DMF. Allow to pre-activate for 5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate via nitrogen bubbling or shaking for 1-2 hours.

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.

-

Peptide Precipitation: Filter the cleavage solution and precipitate the crude peptide product in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the product under vacuum.

The Crux of the Matter: Purification of Diastereomers

The crude product from the synthesis is a nearly 1:1 mixture of two diastereomers. Their separation is the most critical step in this workflow.[1] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[6]

Analytical Method Development

Before attempting preparative purification, an analytical method must be developed to confirm that separation is possible.

Typical Starting Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% TFA in H₂O.

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Gradient: A linear gradient, for example, 5% to 65% B over 30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV at 220 nm and 280 nm.

Causality in Method Optimization: The key to separating diastereomers is exploiting their subtle differences in hydrophobicity and interaction with the stationary phase. The single D-amino acid substitution can alter the peptide's overall conformation, exposing or shielding hydrophobic residues differently than its all-L counterpart.[6]

-

Gradient Slope: A shallower gradient increases the residence time on the column, providing more opportunity for the stationary phase to differentiate between the two diastereomers. This is often the most effective parameter for improving resolution.

-

Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by altering peptide conformation and reducing mobile phase viscosity. It is an important secondary parameter to screen.

-

Organic Modifier: While ACN is standard, switching to methanol or isopropanol can alter the selectivity of the separation and may resolve co-eluting peaks.

Preparative HPLC Protocol

Once analytical separation is achieved (ideally with a resolution Rs > 1.2), the method can be scaled to a preparative scale.

-

Column Selection: Choose a preparative column with the same stationary phase as the analytical column but with a larger diameter (e.g., 21.2 mm or 50 mm).

-

Sample Preparation: Dissolve the crude peptide mixture in a minimal amount of a solvent compatible with the mobile phase (e.g., Mobile Phase A, or with a small amount of DMSO if solubility is an issue). Filter the solution through a 0.45 µm filter.

-

Gradient Transfer: Transfer the optimized analytical gradient to the preparative system, adjusting the flow rate according to the column diameter to maintain the same linear velocity.

-

Loading: Inject a small amount of the sample first to confirm retention times. Gradually increase the loading amount until the resolution of the target peaks begins to degrade, identifying the maximum loading capacity.

-

Fraction Collection: Collect fractions corresponding to each of the two diastereomer peaks.

-

Purity Analysis: Analyze the collected fractions using the analytical HPLC method to identify those with the desired purity (>95% or >98% depending on the application).

-

Lyophilization: Pool the pure fractions for each diastereomer and lyophilize to obtain the final purified peptide powders.

Analytical Characterization and Quality Control

Rigorous analysis is required to confirm the identity and purity of the final products.

| Parameter | Method | Purpose |

| Identity | Mass Spectrometry (ESI-MS) | Confirms the correct molecular weight for both the L- and D-SeMet peptides. |

| Purity | Analytical RP-HPLC | Determines the purity of each isolated diastereomer and confirms the absence of the other. |

| Enantiomeric Purity | Chiral HPLC / GC-MS | After acid hydrolysis of the peptide, the resulting amino acids can be derivatized and analyzed on a chiral column to confirm the stereochemistry of the selenomethionine residue.[10][11] |

| Quantity | Amino Acid Analysis | Provides an accurate measure of the peptide content. |

Table 1: Key Analytical Techniques for Characterization.

Impact of D-Selenomethionine Stereochemistry on Peptide Properties

The substitution of a single L-amino acid with its D-enantiomer can have profound effects on the peptide's structure and function.

Figure 2: Impact of stereochemistry on peptide properties.

-

Structure and Conformation: Natural peptides composed of L-amino acids readily adopt common secondary structures like α-helices and β-sheets. The introduction of a D-amino acid can act as a "helix breaker" or disrupt the hydrogen-bonding pattern of a β-sheet.[9] This local conformational perturbation can dramatically alter the peptide's overall three-dimensional shape. Theoretical studies on selenomethionine itself show that the substitution of sulfur with selenium can already affect H-bonding patterns; the addition of stereochemical inversion further complicates this.[12]

-

Enzymatic Stability: This is the most significant and often desired consequence of D-amino acid incorporation. Proteases, the enzymes responsible for peptide degradation, are highly stereospecific and evolved to recognize L-amino acid sequences. A peptide containing a D-residue is a poor substrate for these enzymes, leading to a drastically increased half-life in serum or cellular environments.[3][13]

-

Biological Activity: Because protein-protein and peptide-receptor interactions are exquisitely dependent on 3D shape, the structural changes induced by a D-amino acid often alter biological activity. The D-SeMet peptide may exhibit reduced binding affinity, act as a competitive antagonist, or in some cases, possess entirely novel activities.

Alternative Strategy: Enzymatic Resolution of DL-Selenomethionine

For applications where downstream diastereomer separation is problematic, an alternative is to resolve the racemic mixture before synthesis. Enzymatic resolution is a powerful method for this purpose.[14] A common approach involves the N-acetylation of DL-selenomethionine, followed by stereoselective deacetylation of the L-enantiomer using an acylase enzyme.

Protocol: Enzymatic Resolution of N-acetyl-DL-selenomethionine

-

N-Acetylation: React DL-selenomethionine with acetic anhydride under basic conditions to produce N-acetyl-DL-selenomethionine.

-

Enzymatic Hydrolysis: Dissolve the N-acetyl-DL-selenomethionine in a buffered aqueous solution (pH ~7.5). Add L-aminoacylase (often with a Co²⁺ cofactor to enhance activity). The enzyme will selectively hydrolyze the acetyl group from N-acetyl-L-selenomethionine, leaving N-acetyl-D-selenomethionine untouched.

-

Separation: The resulting mixture contains L-selenomethionine and N-acetyl-D-selenomethionine. These two compounds have different properties (e.g., solubility, charge) and can be separated by techniques like ion-exchange chromatography or fractional crystallization.

-

Hydrolysis of D-enantiomer: The isolated N-acetyl-D-selenomethionine can then be chemically hydrolyzed (e.g., with dilute acid) to yield pure D-selenomethionine.

-

Fmoc Protection: The separated L- and D-selenomethionine can then be protected with Fmoc-OSu to generate the enantiopure reagents for SPPS.

Figure 3: Workflow for enzymatic resolution of DL-selenomethionine.

Conclusion

The use of this compound is a strategic choice that trades the convenience of an enantiopure starting material for economic advantage and simultaneous access to D-amino acid-containing peptide analogues. This approach places a significant burden on downstream purification and analytical validation. Success requires a deep understanding of the chromatographic behavior of diastereomers and the development of highly optimized and scalable separation protocols. The resulting D-selenomethionine peptides are valuable tools for drug discovery, offering greatly enhanced proteolytic stability. By carefully weighing the synthetic and purification challenges against the potential benefits, researchers can effectively leverage this racemic building block to accelerate their research and development programs.

References

-

ACS Publications. (2025). Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine. Retrieved from [Link]

-

Let's Talk Academy. (2025). How Do Peptides with D-Amino Acids Arise in Cells? Mechanism and Biological Significance. Retrieved from [Link]

-

ACS Publications. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

PMC - NIH. (n.d.). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Retrieved from [Link]

-

UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

ACS Publications. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

PubMed. (2005). Chiral speciation and determination of DL-selenomethionine enantiomers on a novel chiral ligand-exchange stationary phase. Retrieved from [Link]

-

PubMed. (2015). Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

PMC - NIH. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Retrieved from [Link]

-

Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]

-

PMC - NIH. (2023). Selenium in Peptide Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Peptide Diastereomers, Separation of | Request PDF. Retrieved from [Link]

-

Analytical Methods Blog. (2012). HOT article: Rapid determination of enantiomeric excess. Retrieved from [Link]

-

PubMed Central. (2022). Selenium in Proteins: Conformational Changes Induced by Se Substitution on Methionine, as Studied in Isolated Model Peptides by Optical Spectroscopy and Quantum Chemistry. Retrieved from [Link]

-

PubMed. (1998). Separation of amino acid and peptide stereoisomers by nonionic micelle-mediated capillary electrophoresis after chiral derivatization. Retrieved from [Link]

-

NIH. (n.d.). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Retrieved from [Link]

-

Analytical Methods (RSC Publishing). (n.d.). Enantioresolution of dl-selenomethionine by thin silica gel plates impregnated with (−) quinine and reversed-phase TLC and HPLC separation of diastereomers prepared with difluorodinitrobenzene based reagents having l-amino acids as chiral auxiliaries. Retrieved from [Link]

-

PMC - NIH. (n.d.). OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection. Retrieved from [Link]

-

MDPI. (n.d.). Selenomethionine: A Pink Trojan Redox Horse with Implications in Aging and Various Age-Related Diseases. Retrieved from [Link]

-

PubMed Central. (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. Retrieved from [Link]

-

PubMed. (2020). Selenium-Containing Proteins/Peptides from Plants: A Review on the Structures and Functions. Retrieved from [Link]

-

PMC - NIH. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Retrieved from [Link]

-

ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

-

PubMed. (2011). Drug discovery targeting amino acid racemases. Retrieved from [Link]

-

YouTube. (2020). Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen. Retrieved from [Link]

-

ResearchGate. (2025). Fmoc-Sec(Xan)-OH: Synthesis and utility of Fmoc selenocysteine SPPS derivatives with acid-labile sidechain protection. Retrieved from [Link]

-

Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]

-

Wikipedia. (n.d.). Cysteine. Retrieved from [Link]

- Google Patents. (n.d.). US3386888A - Resolution of racemic amino acids.

-

ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Retrieved from [Link]

-

ACS Publications. (n.d.). Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity. Retrieved from [Link]

-

NIH. (n.d.). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Retrieved from [Link]

- Google Patents. (n.d.). CN107973733A - The preparation method of selenomethionine.

-

ResearchGate. (2025). The resolution of amino acids by asymmetric enzymatic synthesis. Retrieved from [Link]

-

NovoPro. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]

- 11. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selenium in Proteins: Conformational Changes Induced by Se Substitution on Methionine, as Studied in Isolated Model Peptides by Optical Spectroscopy and Quantum Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Storage of Fmoc-DL-selenomethionine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-DL-selenomethionine is a critical reagent in peptide synthesis, particularly for the introduction of selenium to facilitate structural studies and investigate the biological roles of selenoproteins. The integrity of this amino acid derivative is paramount for successful synthesis and reliable experimental outcomes. This guide provides a comprehensive overview of the stability profile of this compound, detailing its principal degradation pathways and the underlying chemical principles. We will explore the critical parameters for its storage and handling, offering field-proven insights to maximize its shelf-life and performance. Furthermore, this document outlines a detailed protocol for a self-validating stability assessment, empowering researchers to ensure the quality of their starting material.

Introduction: The Significance of Selenomethionine in Peptide Chemistry

Selenomethionine (SeMet), an analog of the amino acid methionine where selenium replaces the sulfur atom, is a vital tool in modern biochemical and pharmaceutical research.[1][2] Its incorporation into peptides and proteins allows for the use of Multi-wavelength Anomalous Diffraction (MAD) for X-ray crystallography, significantly aiding in the determination of protein structures.[1][3] Beyond its utility in structural biology, the unique redox properties of the selenium atom make selenoproteins crucial components of antioxidant defense systems and various enzymatic processes.[4][5]

The N-α-9-fluorenylmethoxycarbonyl (Fmoc) protecting group is widely employed in solid-phase peptide synthesis (SPPS) due to its base lability, which allows for orthogonal protection schemes in complex syntheses.[6][7] this compound, therefore, represents a key building block for the site-specific introduction of selenomethionine into synthetic peptides. However, the presence of the selenium atom, which is more susceptible to oxidation than sulfur, introduces specific stability challenges that must be carefully managed.[1][8]

Chemical Stability and Degradation Pathways

The stability of this compound is primarily dictated by the chemical reactivity of the selenomethionine side chain and, to a lesser extent, the Fmoc protecting group.

Oxidation of the Selenomethionine Side Chain

The principal degradation pathway for this compound is the oxidation of the selenium atom.[1][4] Unlike sulfur in methionine, the selenium in selenomethionine is readily oxidized by a variety of agents, including atmospheric oxygen, peroxides, and other reactive oxygen species (ROS).[4][8]

The primary oxidation product is the corresponding selenoxide, this compound selenoxide.[4][9] This oxidation can have significant consequences for peptide synthesis, potentially leading to undesired side reactions or the incorporation of a modified amino acid into the peptide chain. While the oxidation to selenoxide can be reversible with reducing agents like β-mercaptoethanol, it is preferable to prevent it in the first place.

Further oxidation can lead to the formation of a selenone, though this is less common under typical storage and handling conditions.[4]

Figure 1. Oxidation states of the selenomethionine side chain.

Stability of the Fmoc Protecting Group

The Fmoc group is generally stable under acidic and neutral conditions but is susceptible to cleavage by bases.[6][7] While solid this compound is not typically exposed to basic conditions during storage, awareness of this lability is crucial for handling and experimental design. The deprotection mechanism involves the abstraction of a proton from the C9 position of the fluorenyl ring by a base, leading to β-elimination and the release of the free amine and dibenzofulvene.[10][11]

Exposure to even weak bases can lead to premature deprotection, compromising the integrity of the starting material.

Recommended Storage and Handling Conditions

To mitigate the degradation pathways discussed above, stringent storage and handling protocols are essential. The following recommendations are based on a synthesis of supplier data sheets and established best practices for sensitive reagents.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage.[12][13] 2-8°C for short-term storage. | Reduces the rate of chemical degradation, including oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[14] | Minimizes exposure to atmospheric oxygen, a primary oxidant. |

| Light | Protect from light by using amber vials or storing in the dark. | While not the primary degradation factor, light can potentially contribute to oxidative processes. |

| Moisture | Keep in a tightly sealed container in a dry environment.[15] | Moisture can facilitate hydrolytic and oxidative degradation. |

| Handling | Allow the container to warm to room temperature before opening to prevent condensation. Handle in an inert atmosphere glovebox when possible. Use clean, dry spatulas and glassware. | Prevents the introduction of moisture and oxygen into the bulk material. |

Experimental Protocol: A Self-Validating Stability Assessment

To ensure the quality of this compound, particularly for long-term studies or after prolonged storage, a stability assessment is recommended. This protocol provides a framework for a systematic evaluation.

Objective

To assess the purity and identify potential degradation products of this compound under defined storage conditions over time.

Materials and Methods

-

This compound (test sample and a freshly purchased reference standard)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

}

Figure 2. Workflow for stability assessment of this compound.

Detailed Steps

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of the this compound test sample and the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

-

-

Initial HPLC Analysis (Time = 0):

-

Inject equal volumes of the test sample and reference standard solutions onto the HPLC system.

-

Use a gradient elution method, for example: 0-5 min, 30% B; 5-25 min, 30-90% B; 25-30 min, 90% B; 30-35 min, 90-30% B.

-

Monitor the elution profile at a suitable wavelength for the Fmoc group (e.g., 265 nm).

-

Record the retention time and peak area of the main peak and any impurities.

-

-

Sample Storage:

-

Aliquot the remaining test sample solution into several vials.

-

Store these vials under the different conditions you wish to evaluate (e.g., -20°C protected from light, 4°C protected from light, room temperature exposed to light).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1 month, 3 months, 6 months), retrieve a vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before analysis.

-

Analyze the sample by HPLC using the same method as the initial analysis.

-

-

Data Analysis:

-

Compare the chromatograms of the stored samples with the initial (T=0) chromatogram and the reference standard.

-

Calculate the purity of the this compound at each time point by dividing the peak area of the main peak by the total peak area of all peaks.

-

Note the appearance and growth of any new peaks, which would indicate degradation products. The primary degradation product, the selenoxide, will likely have a different retention time.

-

Conclusion